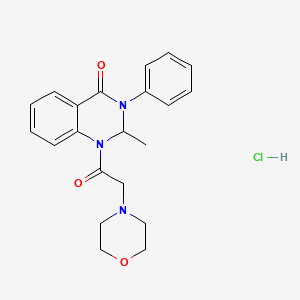
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride is a complex organic compound with the molecular formula C21H24ClN3O3 and a molecular weight of 401.887 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The quinazolinone core is then acylated with 2-morpholin-4-ylacetyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinazolinone core using methyl iodide in the presence of a base.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride can be compared with other similar compounds, such as:
1-Morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride: This compound shares a similar core structure but differs in its substituents.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit similar biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19395-74-5 |
|---|---|
Formule moléculaire |
C21H24ClN3O3 |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
2-methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-23(17-7-3-2-4-8-17)21(26)18-9-5-6-10-19(18)24(16)20(25)15-22-11-13-27-14-12-22;/h2-10,16H,11-15H2,1H3;1H |
Clé InChI |
ZKTOSYAFGHDVAL-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
SMILES canonique |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
20866-13-1 |
Numéros CAS associés |
20866-13-1 (hydrochloride) |
Synonymes |
1-morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride HQ 275 HQ-275 HQ-275 hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















